molecular formula C20H41O4P B14730154 Diethyl hexadecanoylphosphonate CAS No. 5413-28-5

Diethyl hexadecanoylphosphonate

Cat. No.: B14730154
CAS No.: 5413-28-5
M. Wt: 376.5 g/mol
InChI Key: STQRAKVTHVXNSQ-UHFFFAOYSA-N
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Description

Diethyl hexadecanoylphosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is particularly notable for its long carbon chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl hexadecanoylphosphonate typically involves the reaction of hexadecanoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Hexadecanoyl chloride+Diethyl phosphiteDiethyl hexadecanoylphosphonate+HCl\text{Hexadecanoyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl} Hexadecanoyl chloride+Diethyl phosphite→Diethyl hexadecanoylphosphonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Diethyl hexadecanoylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

Diethyl hexadecanoylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

    Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl hexadecanoylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural phosphates, thereby influencing metabolic pathways and enzyme activities. The long carbon chain of the compound also allows it to interact with lipid membranes, potentially altering their properties and functions.

Comparison with Similar Compounds

    Diethyl phosphonate: A simpler phosphonate with shorter carbon chains.

    Hexadecanoylphosphonic acid: Similar structure but lacks the diethyl ester groups.

    Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a hexadecanoyl group.

Uniqueness: Diethyl hexadecanoylphosphonate is unique due to its long carbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes or hydrophobic environments is desired.

Properties

CAS No.

5413-28-5

Molecular Formula

C20H41O4P

Molecular Weight

376.5 g/mol

IUPAC Name

1-diethoxyphosphorylhexadecan-1-one

InChI

InChI=1S/C20H41O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)25(22,23-5-2)24-6-3/h4-19H2,1-3H3

InChI Key

STQRAKVTHVXNSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC

Origin of Product

United States

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